A Comprehensive Technical Guide to the Physical and Chemical Properties of Pimelic Acid
A Comprehensive Technical Guide to the Physical and Chemical Properties of Pimelic Acid
For Researchers, Scientists, and Drug Development Professionals
Pimelic acid, systematically known as heptanedioic acid, is a dicarboxylic acid with the chemical formula HOOC(CH₂)₅COOH.[1] This white crystalline solid serves as a versatile building block in various chemical syntheses, including the production of polyamides, polyesters, and as a precursor in the development of pharmaceuticals.[2][3] Its derivatives are also integral to the biosynthesis of the essential amino acid lysine (B10760008) and the vitamin biotin (B1667282).[1][4] This guide provides an in-depth overview of the physical and chemical properties of pimelic acid, complete with experimental methodologies and pathway diagrams to support advanced research and development.
Physical Properties of Pimelic Acid
Pimelic acid is a colorless or white crystalline solid at room temperature.[1][2] It is moderately soluble in water and more soluble in polar organic solvents like ethanol (B145695) and acetone.[5][6]
Quantitative Physical Properties
The key physical properties of pimelic acid are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | Heptanedioic acid | [4][7] |
| CAS Number | 111-16-0 | [3][7] |
| Chemical Formula | C₇H₁₂O₄ | [2][4] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 103-106 °C | [1][5] |
| Boiling Point | Decomposes at atmospheric pressure; 212 °C at 10 mmHg | [5][8] |
| Solubility in Water | 50 g/L at 20 °C | [7][9] |
| pKa₁ | 4.51 at 25 °C | [7] |
| pKa₂ | 5.58 | [1][10] |
| Density | 1.28 g/cm³ | [1][10] |
Experimental Protocols for Determining Physical Properties
The melting point of pimelic acid can be determined using a capillary melting point apparatus.
Methodology:
-
A small amount of finely powdered pimelic acid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11][12][13][14]
The solubility of pimelic acid in a given solvent can be determined by the equilibrium saturation method.
Methodology:
-
An excess amount of pimelic acid is added to a known volume of the solvent (e.g., water) in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved pimelic acid is determined.
-
The solubility is then calculated as the mass of solute per volume or mass of solvent.[6][10]
The acid dissociation constants (pKa) of pimelic acid can be determined by potentiometric titration with a strong base.
Methodology:
-
A known concentration of pimelic acid is dissolved in deionized water.
-
A calibrated pH electrode is immersed in the solution.
-
A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid like pimelic acid, two inflection points will be observed, corresponding to the two pKa values.[15][16][17][18]
Chemical Properties and Reactions of Pimelic Acid
Pimelic acid exhibits the typical reactivity of a carboxylic acid, including esterification, amide formation, and reduction.
Key Chemical Reactions
Pimelic acid can be esterified with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding diester. This reaction, known as Fischer esterification, is an equilibrium process.
Experimental Protocol for Diethyl Pimelate (B1236862) Synthesis:
-
In a round-bottom flask, pimelic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added.
-
The mixture is refluxed for several hours to drive the reaction towards the ester product.
-
After cooling, the excess ethanol is removed by distillation.
-
The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the diethyl pimelate.[19][20][21][22]
Pimelic acid can be converted to its diacyl chloride, pimeloyl chloride, by reacting with thionyl chloride (SOCl₂). Pimeloyl chloride is a more reactive intermediate that readily reacts with amines to form amides.
Experimental Protocol for Pimeloyl Chloride Synthesis:
-
Pimelic acid is placed in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
An excess of thionyl chloride is added slowly.
-
The mixture is gently heated under reflux until the evolution of HCl and SO₂ gases ceases.
-
The excess thionyl chloride is removed by distillation under reduced pressure to yield crude pimeloyl chloride, which can be purified by fractional distillation.
The carboxylic acid groups of pimelic acid can be reduced to primary alcohols to form 1,7-heptanediol. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Experimental Protocol for the Reduction of Pimelic Acid:
-
A solution of pimelic acid in anhydrous tetrahydrofuran (B95107) (THF) is slowly added to a stirred suspension of lithium aluminum hydride in THF at 0 °C.
-
The reaction mixture is then stirred at room temperature or gently refluxed to ensure complete reduction.
-
After the reaction is complete, the excess LiAlH₄ is cautiously quenched by the sequential addition of water and a sodium hydroxide (B78521) solution.
-
The resulting precipitate is filtered off, and the organic filtrate is dried and concentrated to give 1,7-heptanediol.
Spectroscopic Properties
The structure of pimelic acid can be confirmed by various spectroscopic techniques.
1H and 13C NMR Spectroscopy
1H NMR (500 MHz, D₂O): δ 2.19 (t, 4H, -CH₂COOH), 1.56 (quint, 4H, -CH₂CH₂COOH), 1.30 (quint, 2H, -CH₂CH₂CH₂-).[23]
13C NMR (in DMSO-d₆): Chemical shifts are expected around 175 ppm for the carboxylic carbons and in the range of 24-33 ppm for the methylene (B1212753) carbons.
Experimental Protocol for NMR Spectroscopy:
-
A small amount of pimelic acid is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer.[24][25][26]
Infrared (IR) Spectroscopy
Key IR Absorptions (KBr pellet): A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxyl group.[27][28]
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):
-
A small amount of pimelic acid (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[29][30][31][32]
Mass Spectrometry
Mass Spectrum (Electron Ionization): The mass spectrum of pimelic acid will show a molecular ion peak [M]⁺ at m/z = 160. Common fragmentation patterns include the loss of water and the cleavage of the carbon chain.[8][33][34]
Experimental Protocol for Mass Spectrometry:
-
A dilute solution of pimelic acid is prepared in a suitable volatile solvent.
-
The sample is introduced into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or electron ionization).
-
The mass-to-charge ratios of the resulting ions are detected and plotted to generate the mass spectrum.[35]
Biological Significance and Signaling Pathways
Pimelic acid is a key intermediate in the biosynthesis of biotin (vitamin B7) and the diamino-pimelate (DAP) pathway for lysine biosynthesis in many bacteria and plants.
Biotin Biosynthesis Pathway
In most bacteria, the synthesis of the pimelate moiety of biotin occurs through a modified fatty acid synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic analysis for the dissolution of Pimelic acid in water + ethanol binary mixture at T = 305.18 - 313.15K [ijnc.ir]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis of the α,ω-dicarboxylic acid precursor of biotin by the canonical fatty acid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjstonline.com [rjstonline.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
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- 14. pennwest.edu [pennwest.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 20. ijcea.org [ijcea.org]
- 21. m.youtube.com [m.youtube.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. hmdb.ca [hmdb.ca]
- 24. rsc.org [rsc.org]
- 25. lifescienceglobal.com [lifescienceglobal.com]
- 26. scispace.com [scispace.com]
- 27. pimelic acid, 111-16-0 [thegoodscentscompany.com]
- 28. Pimelic acid(111-16-0) IR Spectrum [m.chemicalbook.com]
- 29. eng.uc.edu [eng.uc.edu]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 32. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 33. Human Metabolome Database: Showing metabocard for Pimelic acid (HMDB0000857) [hmdb.ca]
- 34. Pimelic acid, 2TMS derivative [webbook.nist.gov]
- 35. agilent.com [agilent.com]
